molecular formula C17H21N3OS B11378496 2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide

2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide

Cat. No.: B11378496
M. Wt: 315.4 g/mol
InChI Key: LRBYHMIIGGKLFD-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The process often requires stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2,4-dimethyl-N-[4-(piperidin-1-yl)phenyl]-1,3-thiazole-5-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

2,4-dimethyl-N-(4-piperidin-1-ylphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21N3OS/c1-12-16(22-13(2)18-12)17(21)19-14-6-8-15(9-7-14)20-10-4-3-5-11-20/h6-9H,3-5,10-11H2,1-2H3,(H,19,21)

InChI Key

LRBYHMIIGGKLFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCCCC3

Origin of Product

United States

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